N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14951956
InChI: InChI=1S/C18H19N5O2/c24-17(6-8-22-18(25)16-12-19-9-10-20-16)21-7-5-13-11-23-15-4-2-1-3-14(13)15/h1-4,9-12,23H,5-8H2,(H,21,24)(H,22,25)
SMILES:
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4 g/mol

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide

CAS No.:

Cat. No.: VC14951956

Molecular Formula: C18H19N5O2

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide -

Specification

Molecular Formula C18H19N5O2
Molecular Weight 337.4 g/mol
IUPAC Name N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C18H19N5O2/c24-17(6-8-22-18(25)16-12-19-9-10-20-16)21-7-5-13-11-23-15-4-2-1-3-14(13)15/h1-4,9-12,23H,5-8H2,(H,21,24)(H,22,25)
Standard InChI Key LQNSGCKCRBVFLD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCNC(=O)C3=NC=CN=C3

Introduction

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is a complex organic compound with a molecular formula of C18H19N5O2 and a molecular weight of approximately 337.4 g/mol . This compound belongs to a class of molecules that are of interest in medicinal chemistry due to their potential biological activities. The presence of both indole and pyrazine moieties suggests that it could interact with various biological targets, making it a subject of interest in pharmacological studies.

Synthesis and Reaction Conditions

The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide typically involves multi-step organic reactions. Common reagents used include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate the formation of amide bonds. Reaction conditions such as temperature, solvent choice (commonly DMF or DMSO), and reaction time are critical for optimizing yield and purity.

Biological Activities and Potential Applications

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide is likely to exhibit biological activities due to its structural features. The indole moiety is prevalent in biologically active molecules, and pyrazine derivatives are known for their pharmacological properties. Experimental studies are necessary to elucidate the exact pathways involved and determine efficacy through assays measuring receptor activity or enzyme kinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator